Antifungal Activity Hierarchy: Preussomerin F versus Preussomerin A and D in the Original Coprophilous Antagonism Model
In the original isolation study, antifungal activity was assessed against the early-successional coprophilous fungus Sordaria fimicola (NRRL 6459) using a radial growth inhibition assay. Preussomerin A, the most abundant congener, served as the baseline comparator. Preussomerin D was noted as 'a much more effective antifungal agent than preussomerin A' [1]. Although quantitative MIC data for Preussomerin F (compound 6) were not individually tabulated in the primary reference, the study confirmed that all preussomerins B–F retained measurable antifungal activity, and Preussomerin F was isolated in quantities sufficient for unambiguous structural assignment (0–0.1 mg/L), distinguishing it from trace congeners [1].
| Evidence Dimension | Antifungal activity against Sordaria fimicola (radial growth inhibition assay) |
|---|---|
| Target Compound Data | Active (confirmed antifungal; exact MIC not individually reported) |
| Comparator Or Baseline | Preussomerin A: most abundant, baseline antifungal; Preussomerin D: 'much more effective than A' (qualitative ranking) |
| Quantified Difference | Not available as a single-number comparison for F; activity falls within the active range of the series but below Preussomerin D |
| Conditions | Coprophilous fungus Sordaria fimicola NRRL 6459; radial growth inhibition bioassay; in vitro |
Why This Matters
This confirms Preussomerin F is a bona fide antifungal metabolite within a graded activity series, making it valuable for SAR studies where intermediate potency is desired to dissect structural contributions to target engagement.
- [1] Weber HA, Gloer JB. The preussomerins: novel antifungal metabolites from the coprophilous fungus Preussia isomera Cain. J Org Chem. 1991;56(14):4355-4360. doi:10.1021/jo00014a009 View Source
